2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide
Description
This compound is an acetamide derivative featuring a 2,2-dimethyl-2,3-dihydro-1-benzofuran moiety linked via an ether bridge to an N-(4-ethoxyphenyl)acetamide group. The 4-ethoxy substituent on the phenyl ring may influence solubility and metabolic stability compared to other derivatives.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-23-16-10-8-15(9-11-16)21-18(22)13-24-17-7-5-6-14-12-20(2,3)25-19(14)17/h5-11H,4,12-13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAHYIWUIVOEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with a suitable nucleophile.
Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalyst concentration would be carefully controlled.
Scale-Up Processes: Techniques such as continuous flow chemistry might be employed to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be utilized in the design of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate certain enzymes, thereby affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The compound’s analogs vary in substituents on the benzofuran core, acetamide nitrogen, or phenyl ring. These modifications impact physicochemical properties, bioavailability, and applications.
Table 1: Structural and Physicochemical Comparisons
Key Insights from Structural Variations
Nitro groups often confer electron-withdrawing effects, which could alter reactivity or metabolic pathways. Tetrazole-containing analogs () exhibit higher molecular weights (~423 Da) and increased hydrogen-bonding capacity, which might affect solubility or target binding in biological systems.
Comparison with Carbofuran :
- Carbofuran () shares the 2,3-dihydrobenzofuran core but replaces the acetamide group with a methylcarbamate. This substitution is critical for its acetylcholinesterase-inhibiting pesticidal activity. The target compound’s acetamide linker and 4-ethoxyphenyl group likely redirect its mechanism of action away from carbamate-mediated toxicity.
Crystallographic and Conformational Analysis :
- Studies on dichlorophenylacetamide derivatives () reveal that substituents on the phenyl ring influence molecular conformation and intermolecular interactions. For example, steric effects from substituents like ethoxy or nitro groups may induce torsional angles between the benzofuran and phenyl rings, affecting packing efficiency and stability .
Patent and Application Landscape
- N-(4-hydroxyphenyl)acetamide derivatives () are widely patented, indicating the therapeutic relevance of phenylacetamide scaffolds. The 4-ethoxy substitution in the target compound may offer patentability advantages over hydroxy or nitro variants due to novelty in metabolic resistance or solubility .
Biological Activity
The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 301.39 g/mol. Its structure features a benzofuran moiety, which is significant for its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli is an area of ongoing investigation.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. In animal models, it has shown promise in reducing inflammation markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
3. Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. In cell line assays, it has demonstrated the ability to induce apoptosis in cancer cells while sparing normal cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
The biological activities of this compound are likely mediated through multiple pathways:
- Receptor Interaction : It may interact with G-protein coupled receptors (GPCRs), altering signaling pathways involved in inflammation and cell proliferation.
- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes could explain its anti-inflammatory effects.
- DNA Interaction : The compound may bind to DNA or RNA, disrupting transcriptional processes in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of compounds with similar structures:
-
Case Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry highlighted a related benzofuran derivative that exhibited significant antibacterial activity against resistant strains of bacteria.
-
Case Study on Anti-inflammatory Effects :
- Research published in Pharmacology Reports demonstrated that a similar compound reduced paw edema in rats, indicating potential use as an anti-inflammatory agent.
-
Case Study on Anticancer Properties :
- A recent study in Cancer Research showed that a structurally analogous compound induced apoptosis in breast cancer cells through mitochondrial pathway activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
